molecular formula C9H17NO3 B13917367 ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate

ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate

Cat. No.: B13917367
M. Wt: 187.24 g/mol
InChI Key: QZLKVVIHGBWBFH-BIIVOSGPSA-N
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Description

Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with a hydroxy group and an ethyl ester group. The stereochemistry of the compound is defined by the (2S,4S,5S) configuration, which plays a crucial role in its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and consistent stereochemistry. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, where it can act as an inhibitor or activator. The hydroxy and ester groups play key roles in forming hydrogen bonds and other interactions with the target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-methyl-2-oxobutyrate: Another chiral ester with different functional groups and reactivity.

    ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: A complex chiral molecule with applications in antimicrobial research.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxy and ester groups, which confer distinct reactivity and biological properties.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl (2S,4S,5S)-5-hydroxy-2-methylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6-8,10-11H,3-5H2,1-2H3/t6-,7-,8+/m0/s1

InChI Key

QZLKVVIHGBWBFH-BIIVOSGPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](NC[C@H]1O)C

Canonical SMILES

CCOC(=O)C1CC(NCC1O)C

Origin of Product

United States

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